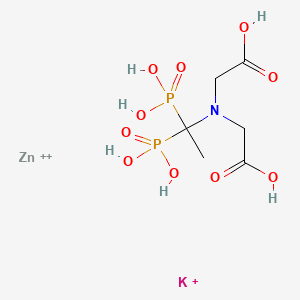

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt

Description

Properties

CAS No. |

73384-95-9 |

|---|---|

Molecular Formula |

C6H13KNO10P2Zn+3 |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |

InChI |

InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2 |

InChI Key |

QTBDNNIXXOKETI-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.

Reduction: Reduction reactions could target the carboxymethyl group.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.

Biology

In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.

Industry

Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, Potassium Salt (CAS 84196-12-3)

- Key Differences :

- Metal Coordination : Lacks zinc, reducing its stability in environments requiring transition-metal binding .

- Solubility : Higher water solubility due to the absence of zinc, making it more suitable for aqueous formulations .

- Applications : Likely used in detergents or as a standalone chelating agent, unlike the zinc variant, which may target specialized industrial uses .

Glyphosate (N-(phosphonomethyl)glycine; CAS 1071-83-6)

- Structural Contrast: Glyphosate has a single phosphonomethyl group, whereas the target compound includes diphosphonoethyl and carboxymethyl groups, enhancing chelation capacity .

- Environmental Impact: Glyphosate is extensively studied for ecotoxicity; the zinc salt’s environmental persistence remains uncharacterized .

Glyphosine (N,N-bis(phosphonomethyl)glycine)

- Functional Groups: Bis-phosphonomethyl substituents instead of carboxymethyl/diphosphonoethyl groups .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Solubility (Water) | Stability | Applications |

|---|---|---|---|---|---|

| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K-Zn salt | 73384-95-9 | Carboxymethyl, diphosphonoethyl, Zn | Moderate | High (Zn chelation) | Chelation, Industry |

| Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K salt | 84196-12-3 | Carboxymethyl, diphosphonoethyl | High | Moderate | Detergents, Chelation |

| Glyphosate | 1071-83-6 | Phosphonomethyl | High | Moderate | Herbicide |

| Glyphosine | 2439-99-8 | Bis-phosphonomethyl | Moderate | High | Plant growth regulation |

Research Findings and Implications

- Target Compound: The zinc ion in Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt likely improves its chelation efficiency for heavy metals compared to non-metallated analogs . However, its environmental fate and toxicity profile are understudied compared to glyphosate .

- Analog Limitations : The potassium-only variant (CAS 84196-12-3) may lack the thermal stability required for high-temperature industrial processes, limiting its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.